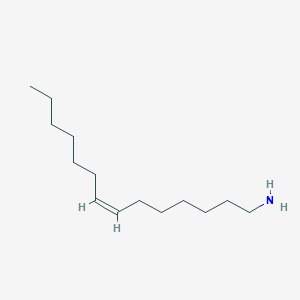

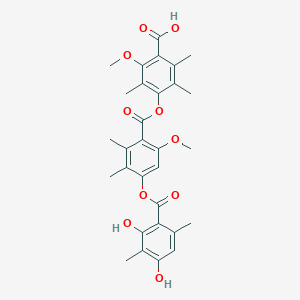

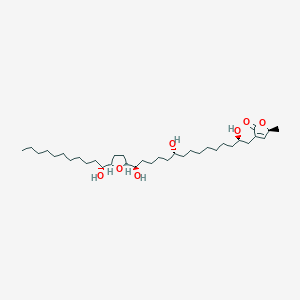

![molecular formula C22H34O19 B1250266 2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid](/img/structure/B1250266.png)

2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid is a natural product found in Streptomyces with data available.

Aplicaciones Científicas De Investigación

Solubility Characteristics : Zhang et al. (2012) investigated the solubility of substances related to the structure of the compound , such as protocatechuic aldehyde, caffeic acid, d-galactose, and d-raffinose pentahydrate, in ethanol–water solutions. The study found significant differences in solubility patterns depending on the solvent mixtures and temperature, indicating the potential relevance of solvent choice in applications involving similar complex organic molecules (Zhang, Gong, Wang, & Qu, 2012).

Synthesis and Application in Biomolecular Studies : Guttenberger et al. (2016) synthesized arsenic-containing cyclic ethers related in structure to the compound , highlighting the relevance of such compounds as model compounds for studying naturally-occurring arsenolipids in biological systems (Guttenberger, Glabonjat, Jensen, Zangger, & Francesconi, 2016).

Role in Synthesis of Nucleosides and Potential Biological Applications : The compound's structure is reminiscent of intermediates used in the synthesis of conformationally locked carbocyclic nucleosides, as described by Hřebabecký et al. (2006). These nucleosides have potential applications in medicinal chemistry, indicating the broader relevance of such structures in drug design and biological research (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

Molecular Interactions and Biological Activity

The complexity of the compound suggests potential interactions with biological systems or utilization in the synthesis of biologically active compounds.

Antioxidant Design and Biological Activity : Manfredini et al. (2000) explored molecular combinations of antioxidants that are structurally related to the compound . The study focused on designing and testing these combinations for radical scavenging activities, offering insights into the potential of such complex molecules in therapeutic applications and as models for studying oxidative stress (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).

Synthesis and Biological Evaluation of Nucleosides : Liu et al. (2000) discussed the synthesis of nucleosides, including those structurally similar to the compound . This research demonstrates the potential utility of such molecules in the development of therapeutic agents, especially considering their antiviral activity against pathogens like HIV-1 and HBV (Liu, Luo, Mozdziesz, Lin, Dutschman, Gullen, Cheng, & Sartorelli, 2000).

Propiedades

Nombre del producto |

2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid |

|---|---|

Fórmula molecular |

C22H34O19 |

Peso molecular |

602.5 g/mol |

Nombre IUPAC |

2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid |

InChI |

InChI=1S/C22H34O19/c23-4-7-12(30)14(32)18(36-7)40-17-13(31)8(5-24)37-20(17)39-16-9(6-25)38-19(15(16)33)41-22(21(34)35,3-11(28)29)2-1-10(26)27/h7-9,12-20,23-25,30-33H,1-6H2,(H,26,27)(H,28,29)(H,34,35)/t7-,8-,9-,12-,13-,14-,15-,16-,17-,18-,19-,20-,22?/m1/s1 |

Clave InChI |

RGAMJCJDWKLDHT-CLHZHDFYSA-N |

SMILES isomérico |

C(CC(CC(=O)O)(C(=O)O)O[C@@H]1[C@@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)O |

SMILES canónico |

C(CC(CC(=O)O)(C(=O)O)OC1C(C(C(O1)CO)OC2C(C(C(O2)CO)O)OC3C(C(C(O3)CO)O)O)O)C(=O)O |

Sinónimos |

citric acid tririboside ribocitrin triribofuranosylcitrate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

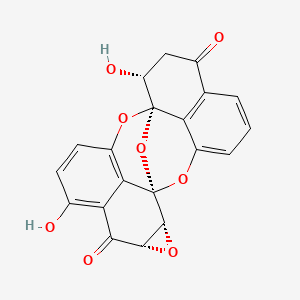

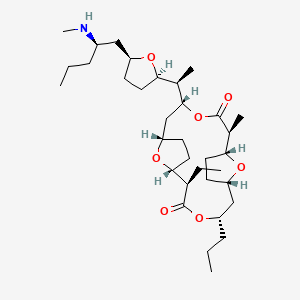

![4-[2-(4-azidophenyl)-4-(3-iodophenyl)-1H-imidazol-5-yl]pyridine](/img/structure/B1250185.png)

![methyl N-(2,6-dichlorobenzoyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1250202.png)